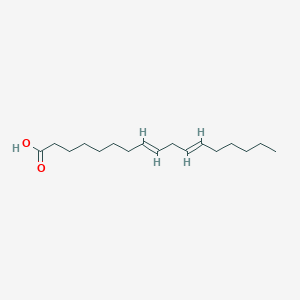

8,11-Heptadecadienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

93813-09-3 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

(8E,11E)-heptadeca-8,11-dienoic acid |

InChI |

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h6-7,9-10H,2-5,8,11-16H2,1H3,(H,18,19)/b7-6+,10-9+ |

InChI Key |

ZYJWXPONROMNOE-AVQMFFATSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution in Diverse Biological Systems

Occurrence in Plant Seed Oils

8,11-Heptadecadienoic acid has been identified as a component of seed oils in several plant species, most notably within the Malvaceae family. Its presence is often linked to the metabolic process of alpha-oxidation.

Identification in Malvaceae Family Species (e.g., Thespesia populnea, Gossypium hirsutum, Tilia spp.)

Research has confirmed the presence of this compound in the seed oils of various species belonging to the Malvaceae family. In both Thespesia populnea (Indian Tulip Tree) and Gossypium hirsutum (Upland Cotton), this 17-carbon fatty acid has been identified through methods including chemical derivatization, gas chromatography, and mass spectrometry. researcher.liferesearchgate.net Its detection in these species suggests that the alpha-oxidation of fatty acids is not limited to cyclopropene (B1174273) fatty acids but also occurs with other unsaturated fatty acids. researcher.liferesearchgate.net

Similarly, studies on the seed oil of several Tilia (Linden tree) species, also part of the Malvaceae family, have detected this compound. researchgate.netcsic.esfatplants.net It is considered a product of α-oxidation, found alongside other related fatty acids. researchgate.netcsic.escore.ac.uk

Quantitative Analysis of Presence in Seed Oil Profiles

Quantitative analyses have provided insights into the concentration of this compound in certain seed oils. In the seed oil of Thespesia populnea, odd-carbon number fatty acids, including this compound, constitute approximately 2% of the total fatty acids. researcher.liferesearchgate.net One analysis reported the level of heptadecadienoic acid (17:2) specifically at 0.9% in T. populnea. fatplants.net

In the seed oils of various Tilia species, the combined level of 8-heptadecenoic acid and this compound has been measured to be between 1.3% and 2.3%. researchgate.netcsic.escore.ac.uk This concentration is noted as being comparable to the levels found in Thespesia populnea seed oil. researchgate.netcsic.escore.ac.uk

Below is an interactive data table summarizing the quantitative presence of Heptadecadienoic acid in the seed oils of the discussed Malvaceae species.

| Species | Family | Common Name | Percentage of Heptadecadienoic Acid in Seed Oil |

| Thespesia populnea | Malvaceae | Indian Tulip Tree | ~2% (total odd-carbon fatty acids) / 0.9% (17:2) |

| Tilia spp. | Malvaceae | Linden Tree | 1.3% - 2.3% (combined with 8-heptadecenoic acid) |

| Gossypium hirsutum | Malvaceae | Upland Cotton | Identified, but present in minor amounts |

Presence in Fungi and Microbial Systems

Detection in Ganoderma applanatum

While the fungus Ganoderma applanatum is known to produce a wide array of chemical constituents, including various fatty acids and highly oxygenated triterpenoids, specific detection of this compound has not been explicitly reported in the available research. mdpi.comnih.govresearchgate.net Studies have identified the presence of monounsaturated C17 fatty acids, such as cis-8-, cis-9-, and cis-11-heptadecenoic acid (17:1), in this fungus. researchgate.net However, the di-unsaturated this compound is not mentioned among the identified compounds.

Identification in Other Microbial Isolates

The presence of heptadecadienoic acids has been noted in other microbial systems, although not always the 8,11-isomer specifically. The biocontrol yeast-like fungus Pseudozyma flocculosa is known to produce cis-9-heptadecenoic acid, an antifungal fatty acid. nih.gov An aquatic filamentous fungus, Saprolegnia sp., was found to accumulate odd-chain polyunsaturated fatty acids, including a C17:2 isomer (17:2ω5), when provided with specific fatty acid precursors. tandfonline.com Furthermore, recombinant Escherichia coli cells have been engineered to produce 8,11-dihydroxy fatty acids from oleic and palmitoleic acids, highlighting a biosynthetic potential for related compounds in microbial systems. nih.gov

Identification in Other Biological Matrices (e.g., Taraxacum officinale, Fagopyrum esculentum, ruminant fats)

The distribution of heptadecadienoic acids extends to other biological sources beyond the Malvaceae family and fungi.

Taraxacum officinale (Dandelion) and Fagopyrum esculentum (Buckwheat): Heptadecadienoic acid has been reported to be present in both Taraxacum officinale and Fagopyrum esculentum. nih.gov While its presence is noted, detailed isomeric identification and quantitative data in T. officinale are limited in the provided sources. In studies of buckwheat flour, heptadecenoic acid (17:1) was identified, but not the dienoic 8,11-isomer specifically. researchgate.netscispace.com

Ruminant Fats: Ruminant fats, including milk and intramuscular fat from animals like cattle, sheep, and goats, are known to contain odd-chain fatty acids. grazingguide.net However, extensive analysis has shown that the predominant C17:1 isomer is cis-9-heptadecenoic acid. nih.govulisboa.ptresearchgate.net The available research on the fatty acid profile of ruminant fats does not indicate the presence of this compound. nih.govulisboa.pt

Biosynthetic Pathways and Enzymatic Mechanisms of 8,11 Heptadecadienoic Acid

Alpha-Oxidation Pathway Mechanisms

Alpha-oxidation (α-oxidation) is a metabolic pathway that breaks down fatty acids by removing one carbon atom from the carboxyl end. wikipedia.org This process is particularly important for fatty acids that cannot be metabolized through the more common beta-oxidation pathway, such as those with branches at the β-carbon. libretexts.org In plants, this pathway can also serve to produce odd-chain fatty acids from even-chain precursors.

In plants, 8,11-heptadecadienoic acid can be formed from C18 unsaturated fatty acids like 9,12-octadecadienoic acid (linoleic acid) through the α-oxidation pathway. This process shortens the fatty acid chain by one carbon. The pathway involves an oxidative decarboxylation where the carboxyl group carbon is released as carbon dioxide (CO2). biologydiscussion.com

The process begins with the C18 fatty acid undergoing oxidative decarboxylation, catalyzed by a fatty acid peroxidase in the presence of H2O2, to yield a C17 aldehyde. biologydiscussion.com Specifically, linolenic acid has been shown to undergo α-oxidation to form 8(Z),11(Z),14(Z)-heptadecatrienal. researchgate.net This aldehyde is then further oxidized by an aldehyde dehydrogenase, which reduces NAD+ to NADH, to form the corresponding C17 fatty acid. biologydiscussion.com This newly formed fatty acid contains one less carbon than the original substrate. biologydiscussion.com Through this mechanism, a C18 fatty acid like 9,12-octadecadienoic acid can be converted into a C17 fatty acid, which can then be desaturated to form this compound.

The alpha-oxidation pathway is catalyzed by a series of specific enzymes that ensure the correct removal of a single carbon unit. The process occurs primarily in the peroxisomes of eukaryotic cells. biochemden.commicrobenotes.com

The key enzymatic steps are:

Activation: The fatty acid is first activated by attaching to Coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetase. microbenotes.com

Hydroxylation/Oxygenation: In plants, a key enzyme is a pathogen-inducible α-dioxygenase, which catalyzes the first step. researchgate.net In other systems, the activated fatty acyl-CoA is oxidized by an enzyme like phytanoyl-CoA dioxygenase, which introduces a hydroxyl group at the alpha-carbon. wikipedia.org

Cleavage/Decarboxylation: The hydroxylated intermediate is then cleaved. In plants, this can result in a chain-shortened aldehyde. researchgate.net In the well-studied pathway for phytanic acid, a lyase cleaves the molecule, releasing formyl-CoA. wikipedia.org

Oxidation: The resulting aldehyde is oxidized by an aldehyde dehydrogenase to form the final carboxylic acid, which is one carbon shorter than the starting fatty acid. biologydiscussion.com

The enzymes involved in α-oxidation show a preference for certain types of fatty acids, particularly those that are blocked from entering the beta-oxidation pathway due to methylation at the beta-carbon. byjus.com

| Enzyme Class | Function in Alpha-Oxidation | Substrate Example |

| Acyl-CoA Synthetase | Activates the fatty acid by attaching Coenzyme A. microbenotes.com | Phytanic Acid |

| α-Dioxygenase / Peroxidase | Oxidizes the alpha-carbon, initiating the removal of the carboxyl group. biologydiscussion.comresearchgate.net | Linolenic Acid |

| 2-Hydroxyphytanoyl-CoA Lyase | Cleaves the C1-C2 bond to release formyl-CoA and a shortened aldehyde. wikipedia.org | 2-hydroxyphytanoyl-CoA |

| Aldehyde Dehydrogenase | Oxidizes the newly formed aldehyde to a carboxylic acid. biologydiscussion.com | Pristanal, Heptadecatrienal |

De Novo Biosynthesis and Elongation Processes for Odd-Chain Fatty Acids

De novo synthesis is the creation of complex molecules from simple precursors. For odd-chain fatty acids, this process begins with a three-carbon primer instead of the usual two-carbon primer used for even-chain fatty acids. frontiersin.org

The synthesis of odd-chain fatty acids is initiated using propionyl-CoA as the primer. frontiersin.orgnih.gov Propionyl-CoA is a three-carbon molecule that can be derived from various metabolic sources, including the amino acids valine and isoleucine, or from propionate (B1217596) itself. nih.govresearchgate.net While the standard fatty acid synthesis begins with acetyl-CoA (a two-carbon molecule), the substitution of propionyl-CoA as the starting block is the defining step for producing an odd-numbered carbon chain. frontiersin.orgtandfonline.com The subsequent elongation steps proceed by adding two-carbon units derived from malonyl-CoA, which itself is synthesized from acetyl-CoA. frontiersin.org

The initial condensation reaction involves one molecule of propionyl-CoA and one molecule of malonyl-CoA, resulting in a five-carbon intermediate (3-oxovaleryl-ACP), which marks the beginning of the odd-chain fatty acid synthesis. frontiersin.org

Fatty Acid Synthase (FAS) is a multi-enzyme system that catalyzes the synthesis of fatty acids. wikipedia.org It functions as a molecular assembly line, repeatedly elongating the growing fatty acid chain. ethz.ch In the case of odd-chain fatty acids, the FAS system takes the initial propionyl-CoA primer and sequentially adds two-carbon units from malonyl-CoA in a cyclical process. nih.gov

Each cycle of elongation involves four key reactions catalyzed by different domains of the FAS complex:

Condensation: The growing acyl chain is condensed with a malonyl group.

Reduction: The resulting keto group is reduced to a hydroxyl group.

Dehydration: A molecule of water is removed to create a double bond.

Reduction: The double bond is reduced to a single bond, resulting in a saturated acyl chain that is two carbons longer.

This cycle repeats, with each turn adding two carbons to the chain. Starting with a three-carbon propionyl primer, the first cycle produces a five-carbon chain, the second a seven-carbon chain, and so on, until the desired length is achieved. For this compound, the FAS system would first synthesize the saturated C17 backbone, heptadecanoic acid.

| Elongation Cycle | Starting Acyl-CoA | Carbons Added | Resulting Saturated Acyl Chain |

| Initiation | Propionyl-CoA (C3) | - | C3 |

| 1 | C3 | 2 (from Malonyl-CoA) | C5 |

| 2 | C5 | 2 (from Malonyl-CoA) | C7 |

| 3 | C7 | 2 (from Malonyl-CoA) | C9 |

| 4 | C9 | 2 (from Malonyl-CoA) | C11 |

| 5 | C11 | 2 (from Malonyl-CoA) | C13 |

| 6 | C13 | 2 (from Malonyl-CoA) | C15 |

| 7 | C15 | 2 (from Malonyl-CoA) | C17 (Heptadecanoic acid) |

Desaturase Enzyme Systems in this compound Biogenesis

Once the saturated C17 fatty acid backbone (heptadecanoic acid) is synthesized, desaturase enzymes are required to introduce the double bonds at the 8th and 11th carbon positions. Desaturases are enzymes that catalyze dehydrogenation reactions, converting single carbon-carbon bonds into double bonds in an acyl chain. nih.govresearchgate.net This process is a highly energy-demanding reaction that typically requires molecular oxygen. nih.gov

Delta-6 and Delta-12 Desaturase Activities and Their Influence

Delta-6 (Δ6) and Delta-12 (Δ12) desaturases are crucial enzymes in the biosynthetic pathways of polyunsaturated fatty acids. mdpi.combiorxiv.org Their activity is fundamental to creating the diversity of PUFAs found in various organisms. nih.gov

Delta-12 Desaturase: This enzyme is responsible for introducing a double bond at the 12th carbon position from the carboxyl end of a fatty acid. biorxiv.org Its primary and most well-known function is the conversion of oleic acid (18:1Δ⁹) into linoleic acid (18:2Δ⁹,¹²). biorxiv.orgwikipedia.org This step is critical as mammals lack this enzyme and must obtain linoleic acid from their diet. mdpi.com Research has shown that Δ12-desaturases can also act on other substrates. For instance, studies on the thraustochytrid Thraustochytrium aureum revealed that its Δ12-desaturase can use odd-chain fatty acids like C17:1Δ⁹ as substrates, indicating a potential pathway for the synthesis of odd-chain PUFAs. nih.gov

Delta-6 Desaturase: This enzyme introduces a double bond between a pre-existing double bond (commonly at the Δ9 position) and the carboxyl group of the fatty acid. researchgate.net It is a rate-limiting enzyme in the synthesis of long-chain PUFAs, catalyzing the conversion of linoleic acid (18:2Δ⁹,¹²) to gamma-linolenic acid (GLA; 18:3Δ⁶,⁹,¹²) and alpha-linolenic acid (ALA; 18:3Δ⁹,¹²,¹⁵) to stearidonic acid (SDA; 18:4Δ⁶,⁹,¹²,¹⁵). mdpi.comwikipedia.org The activity of Δ6-desaturase can be influenced by various factors, including diet and hormonal status. nih.govmonash.edu For the synthesis of this compound (17:2Δ⁸,¹¹), the enzymatic logic is analogous to the synthesis of linoleic acid, suggesting that a Δ11-desaturase followed by a Δ8-desaturase would be required. The Δ8 desaturation step would be performed by a front-end desaturase, a class to which Δ6-desaturase belongs.

Key Desaturase Enzymes in PUFA Synthesis

| Enzyme | Typical Substrate | Typical Product | Function |

|---|---|---|---|

| Delta-12 Desaturase | Oleic acid (18:1Δ⁹) | Linoleic acid (18:2Δ⁹,¹²) | Introduces a double bond at the ω-6 position. wikipedia.org |

| Delta-6 Desaturase | Linoleic acid (18:2Δ⁹,¹²) | Gamma-linolenic acid (18:3Δ⁶,⁹,¹²) | Introduces a double bond between the existing Δ⁹ bond and the carboxyl group. mdpi.comwikipedia.org |

| Delta-6 Desaturase | Alpha-linolenic acid (18:3Δ⁹,¹²,¹⁵) | Stearidonic acid (18:4Δ⁶,⁹,¹²,¹⁵) | Acts as a front-end desaturase on an omega-3 precursor. wikipedia.org |

Front-End Desaturase Mechanisms in Polyunsaturated Fatty Acid Synthesis

Front-end desaturases are a unique class of enzymes that introduce double bonds into fatty acid chains between a pre-existing double bond and the carboxyl-terminus ("front end") of the molecule. researchgate.netnih.gov This mechanism is fundamental to the biosynthesis of very long-chain polyunsaturated fatty acids (VL-PUFAs) such as arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). nih.gov

The synthesis of these vital fatty acids involves an alternating sequence of desaturation by front-end desaturases and carbon chain elongation. nih.gov For example, after linoleic acid (18:2Δ⁹,¹²) is desaturated by Δ6-desaturase (a front-end desaturase) to form GLA (18:3Δ⁶,⁹,¹²), the chain is elongated to form dihomo-gamma-linolenic acid (DGLA; 20:3Δ⁸,¹¹,¹⁴). Another front-end desaturase, Δ5-desaturase, then acts on DGLA to produce arachidonic acid (20:4Δ⁵,⁸,¹¹,¹⁴). mdpi.com Eukaryotic front-end desaturases are typically characterized by having an N-terminal cytochrome b₅-like domain fused to the main desaturase domain. nih.gov The first gene for a front-end desaturase was identified in cyanobacteria in 1993, and since then, these enzymes have been found across a wide range of organisms. researchgate.netnih.gov

Metabolism and Biochemical Transformations of 8,11 Heptadecadienoic Acid

Integration into Complex Lipid Structures within Cellular Systems

Once taken up by cells, 8,11-Heptadecadienoic acid can be integrated into more complex lipid structures, primarily through esterification into phospholipids (B1166683) and triglycerides. This process is fundamental for its storage and for its function as a component of cellular membranes. While direct studies on the incorporation of this compound are limited, the metabolic pathways of structurally similar fatty acids provide a strong indication of its likely fate.

Research on other polyunsaturated fatty acids has shown that they are actively incorporated into the phospholipid bilayers of cell membranes, contributing to membrane fluidity and function. For instance, studies on isomers of octadecenoic acid have detailed their incorporation into plasma and lipoprotein lipids, with specific patterns of distribution between neutral lipids like triglycerides and polar lipids like phosphatidylcholine nih.gov. It is highly probable that this compound is also a substrate for the acyltransferases responsible for this esterification, leading to its presence in various cellular lipid pools. The incorporation of fatty acids into these complex lipids is a dynamic process, influenced by cellular needs and the availability of different fatty acid species.

Oxidative Metabolic Pathways

This compound can undergo oxidative metabolism through enzymatic pathways, leading to the formation of a variety of bioactive signaling molecules. The primary enzymes involved in this process are cyclooxygenases (COXs) and lipoxygenases (LOXs).

Enzymatic Oxidation Processes (e.g., Cyclo-oxygenase, Lipoxygenase pathways)

The metabolism of polyunsaturated fatty acids by cyclooxygenase and lipoxygenase enzymes is a well-established pathway for the production of eicosanoids and other lipid mediators nih.govnih.gov. These enzymes introduce oxygen into the fatty acid backbone, initiating a cascade of reactions that result in the formation of prostaglandins, thromboxanes, leukotrienes, and other related compounds.

While arachidonic acid is the most studied substrate for these enzymes, other polyunsaturated fatty acids, including those with different chain lengths and degrees of unsaturation, can also be metabolized. The specificity of these enzymes can vary, leading to a diverse array of products depending on the substrate. The metabolism of fatty acids by COX and LOX pathways is a key component of inflammatory processes and cellular signaling.

Formation of Hydroxylated and Other Oxidative Metabolites

The action of cyclooxygenases and lipoxygenases on polyunsaturated fatty acids results in the formation of hydroperoxy derivatives, which are then typically reduced to more stable hydroxylated metabolites. For example, the lipoxygenase-mediated oxidation of arachidonic acid can produce various hydroxyeicosatetraenoic acids (HETEs) nih.gov.

While the specific hydroxylated metabolites of this compound have not been extensively characterized, it is expected that enzymatic oxidation would lead to the formation of various mono- and di-hydroxylated derivatives. The position of hydroxylation would depend on the specific isomer of the lipoxygenase enzyme involved. These hydroxylated fatty acids can possess distinct biological activities, acting as signaling molecules in various physiological and pathological processes. The crossover of different enzymatic pathways, such as the further metabolism of a lipoxygenase product by a cyclooxygenase, can lead to an even greater diversity of bioactive lipid mediators acs.org.

Non-Enzymatic Transformations and Rearrangements in Biological Contexts

In addition to enzymatic metabolism, this compound, like other polyunsaturated fatty acids, is susceptible to non-enzymatic oxidation by reactive oxygen species (ROS). This process, known as lipid peroxidation, can lead to a complex mixture of oxidation products.

The presence of double bonds in the structure of this compound makes it a target for free radical attack, initiating a chain reaction that can result in the formation of lipid hydroperoxides, aldehydes, and other reactive species. These non-enzymatic transformations can occur within cellular membranes and lipoproteins, potentially altering their structure and function. The products of lipid peroxidation can also act as signaling molecules, although often their accumulation is associated with cellular damage and oxidative stress.

Biological Significance and Roles in Model Systems

Influence on Cellular Membrane Fluidity and Integrity

The fluidity and integrity of cellular membranes are critical for their function, influencing processes such as signal transduction, transport of molecules, and the activity of membrane-bound enzymes. The composition of fatty acids within the membrane phospholipids (B1166683) is a key determinant of these properties. While direct studies on 8,11-heptadecadienoic acid are limited, the principles of biophysics allow for well-founded inferences regarding its effects.

As a polyunsaturated fatty acid (PUFA), this compound contains two double bonds in its acyl chain. The presence of these cis-double bonds introduces kinks into the hydrocarbon chain, which disrupts the tight packing of phospholipid molecules in the membrane bilayer. This increase in intermolecular space leads to a more disordered and fluid membrane state. wikipedia.orgwikipedia.org In contrast, saturated fatty acids, which lack double bonds, have straight chains that allow for close packing and a more rigid membrane structure.

The incorporation of this compound into membrane phospholipids would therefore be expected to increase membrane fluidity. lipotype.com This is a general characteristic of unsaturated fatty acids. wikipedia.orgwikipedia.org The degree of fluidity is influenced by the number of double bonds, with a higher degree of unsaturation generally leading to greater fluidity. wikipedia.org Increased membrane fluidity can, in turn, affect the lateral diffusion of proteins and lipids within the membrane, potentially modulating their interactions and functions. While an optimal level of fluidity is essential for cellular processes, excessive fluidity can compromise the integrity of the membrane barrier. Cells, therefore, employ homeostatic mechanisms to maintain membrane fluidity within a narrow range.

Participation in Cellular Signaling Pathways

Fatty acids and their derivatives are increasingly recognized as important signaling molecules involved in a variety of cellular processes. While specific research on the signaling roles of this compound is not abundant, its structural similarity to other signaling lipids allows for the formulation of potential roles.

Eicosanoids are a group of potent signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids, such as arachidonic acid. They play crucial roles in inflammation, immunity, and other physiological processes. Research on the metabolism of the eicosanoid precursor, 8,11,14-eicosatrienoic acid, in human platelets has revealed the formation of 12-L-hydroxy-8,10-heptadecadienoic acid as a metabolite. nih.gov This finding is significant as it demonstrates that C17 fatty acids can be generated through the enzymatic machinery that typically acts on C20 eicosanoid precursors.

This metabolic link suggests that this compound, or its metabolites, could potentially influence eicosanoid signaling. It might do so by competing with arachidonic acid for the same enzymes, thereby modulating the production of pro-inflammatory or anti-inflammatory eicosanoids. The presence of odd-chain fatty acids like this compound in cellular lipid pools could, therefore, have implications for the balance of eicosanoid signaling.

Beyond the eicosanoid pathway, fatty acids can act as signaling molecules in various other contexts. For instance, they can be released from membrane phospholipids by the action of phospholipases and act as second messengers. They can also modulate the activity of proteins, including transcription factors, to regulate gene expression.

In plants, fatty acids and their derivatives are well-established as key players in defense signaling pathways. nih.govbohrium.comresearchgate.net While much of this research has focused on C16 and C18 fatty acids, it highlights the general capacity of fatty acids to act as signals in response to biotic and abiotic stresses. nih.govbohrium.com Although less common, it is plausible that odd-chain fatty acids like this compound could also participate in these signaling cascades, or be metabolized to signaling molecules in a similar fashion to their even-chained relatives.

Interactions with Other Lipid Classes and Biological Macromolecules

The biophysical properties of this compound, particularly its unsaturated nature, would dictate its interactions with other molecules within the cell. When incorporated into phospholipids, the kinks in its acyl chain would influence the packing of adjacent lipids. This can affect the formation of lipid rafts, which are specialized membrane microdomains enriched in certain lipids and proteins. By altering the local lipid environment, this compound could indirectly modulate the function of proteins that reside in or associate with these domains.

Furthermore, the increased fluidity imparted by this fatty acid could influence the conformational flexibility and activity of transmembrane proteins. The hydrophobic matching between the length of the fatty acyl chains and the hydrophobic transmembrane domains of proteins is another factor that can be influenced by the presence of specific fatty acids.

Antimicrobial Mechanisms in Diverse Organisms

Fatty acids are known to possess antimicrobial properties against a range of microorganisms, including bacteria and fungi. nih.gov The primary mechanism of action is thought to be the disruption of the cell membrane's integrity. nih.gov The lipophilic nature of the fatty acid allows it to insert into the lipid bilayer of the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

The antimicrobial activity of fatty acids is influenced by both chain length and the degree of unsaturation. researchgate.net While there is extensive research on the antimicrobial effects of more common fatty acids, the principles can be extended to this compound. As an unsaturated fatty acid, it would be expected to exhibit antimicrobial activity. Some studies suggest that unsaturated fatty acids can have potent bactericidal effects. nih.gov The presence of double bonds can increase the fluidity of the bacterial membrane to a detrimental extent.

The specific efficacy of this compound as an antimicrobial agent would likely depend on the target organism and its membrane composition. It has been observed that fatty acids can act as adjuvants, enhancing the efficacy of conventional antibiotics. frontiersin.org

Roles in Plant Defense Mechanisms and Stress Responses

In plants, fatty acids and their metabolites, collectively known as oxylipins, are central to defense against pathogens and pests, as well as responses to abiotic stresses. nih.govbohrium.comresearchgate.net The most well-studied of these pathways involves the C18 fatty acid, linolenic acid, which is a precursor to the plant hormone jasmonic acid. Fatty acid metabolism has been shown to be critically linked to plant immunity. sciencedaily.com

While C17 fatty acids are not as prevalent as C16 and C18 fatty acids in plants, their presence has been reported in some species. nih.gov It is conceivable that this compound could serve as a substrate for lipoxygenases and other enzymes involved in oxylipin biosynthesis, leading to the production of signaling molecules analogous to those derived from even-chain fatty acids. These C17-derived oxylipins could potentially play a role in activating defense gene expression and mounting a protective response.

The incorporation of this compound into plant cell membranes could also contribute to stress tolerance by modulating membrane fluidity, which is crucial for maintaining cellular function under adverse conditions such as temperature fluctuations.

Interactive Data Table: Summary of Biological Significance

| Section | Topic | Key Findings/Inferences |

| 5.1 | Cellular Membrane Fluidity | As a PUFA, it is expected to increase membrane fluidity by disrupting tight lipid packing. |

| 5.2.1 | Eicosanoid Precursor Pools | A related C17 dienoic acid is a metabolite of an eicosanoid precursor, suggesting a potential modulatory role. |

| 5.2.2 | General Cellular Signaling | Fatty acids are known signaling molecules; a similar role is plausible for this compound. |

| 5.3 | Interactions with Other Molecules | Can influence the packing of other lipids and the function of membrane proteins. |

| 5.4 | Antimicrobial Mechanisms | Likely possesses antimicrobial properties through membrane disruption. |

| 5.5 | Plant Defense | May act as a precursor to signaling molecules or modulate membrane properties in response to stress. |

Synthetic Approaches for Research and Biotechnological Applications

Chemical Synthesis Methodologies

Chemical synthesis offers precise control over the molecular structure of 8,11-Heptadecadienoic acid and its analogues, enabling the production of highly pure compounds for research.

One of the documented multi-step organic synthesis pathways for a derivative of this compound, namely (Z,Z)-8,11-heptadecadienyl formate (B1220265), utilizes linoleic acid as the starting material. This process involves a key Barton decarboxylation reaction to shorten the carbon chain. The synthesis of the formate derivative provides a direct precursor to this compound itself through hydrolysis.

The general synthetic scheme can be summarized in the following steps:

Activation of the Carboxylic Acid: Linoleic acid is converted to a more reactive derivative, such as an acyl chloride or an N-hydroxyphthalimide ester, to facilitate the subsequent decarboxylation.

Barton Decarboxylation: This radical-based reaction removes the carboxyl group from the activated linoleic acid, resulting in a heptadecadienyl radical, which is then trapped to form a stable product.

Conversion to Alcohol: The product from the decarboxylation step is then converted to (Z,Z)-8,11-heptadecadienol.

Esterification: The final step involves the esterification of the alcohol with formic acid to yield (Z,Z)-8,11-heptadecadienyl formate.

A simplified representation of this pathway is detailed in the table below.

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

| 1 | Linoleic acid | Thionyl chloride or similar activating agent | Linoleoyl chloride | Carboxylic acid activation |

| 2 | Linoleoyl chloride | N-Hydroxypyridine-2-thione, tert-butyl mercaptan, light | Heptadecadienyl derivative | Barton Decarboxylation |

| 3 | Heptadecadienyl derivative | Reducing agent (e.g., LiAlH4) | (Z,Z)-8,11-heptadecadienol | Reduction |

| 4 | (Z,Z)-8,11-heptadecadienol | Formic acid, acetic anhydride, pyridine (B92270) | (Z,Z)-8,11-heptadecadienyl formate | Esterification |

The laboratory-scale preparation of analogues of this compound is essential for structure-activity relationship studies. One such example is the synthesis of radiolabeled analogues for use in metabolic studies. For instance, 17-(¹¹C)-heptadecanoic acid, a C17 fatty acid analogue, has been synthesized to investigate myocardial fatty acid metabolism.

The synthesis of this analogue involves the coupling of ¹¹C-methyliodide with a suitable precursor, t-butyl-15-hexadecanoate. This method allows for the introduction of a radioactive label at a specific position in the fatty acid chain, enabling its tracking in biological systems.

| Analogue | Precursor | Key Reagent | Purpose of Analogue |

| 17-(¹¹C)-heptadecanoic acid | t-butyl-15-hexadecanoate | ¹¹C-methyliodide | Myocardial fatty acid metabolism tracer |

Biotechnological Production through Microbial Fermentation

Biotechnological production using microbial fermentation is an emerging and sustainable alternative to chemical synthesis for producing fatty acids. This approach leverages the metabolic machinery of microorganisms, which can be genetically engineered to enhance the production of specific compounds like this compound.

The microbial production of odd-chain fatty acids, such as this compound, is primarily limited by the availability of the precursor molecule, propionyl-CoA. nih.gov Most microorganisms naturally produce even-chain fatty acids using acetyl-CoA as the building block. nih.gov Therefore, genetic engineering strategies are focused on increasing the intracellular pool of propionyl-CoA and channeling it into the fatty acid synthesis pathway.

Several metabolic pathways can be engineered to produce propionyl-CoA. These include the citramalate/2-ketobutyrate pathway, the aspartate/2-ketobutyrate pathway, and the methylmalonyl-CoA pathway. frontiersin.org Oleaginous yeasts, such as Yarrowia lipolytica, are promising chassis organisms for the production of odd-chain fatty acids due to their high capacity for lipid accumulation. mdpi.comnih.gov

Key genetic engineering strategies include:

Overexpression of genes in the propionyl-CoA synthesis pathway: This directly increases the production of the necessary precursor. For example, overexpressing genes from the threonine biosynthesis pathway can lead to an increased supply of 2-ketobutyrate, a precursor to propionyl-CoA. frontiersin.org

Heterologous expression of enzymes with specificity for odd-chain fatty acids: Introducing enzymes that preferentially utilize propionyl-CoA can direct the metabolic flux towards the desired product.

Knockout of competing pathways: Deleting genes involved in pathways that consume propionyl-CoA or divert intermediates away from fatty acid synthesis can increase the yield of the target compound.

| Genetic Modification Strategy | Target Pathway/Enzyme | Rationale | Potential Host Organism |

| Overexpression of threonine biosynthesis genes | Aspartate kinase, homoserine dehydrogenase | Increase 2-ketobutyrate and subsequently propionyl-CoA pool | Yarrowia lipolytica, Escherichia coli |

| Overexpression of Δ9-desaturase and diacylglycerol O-acyltransferase 2 | Fatty acid desaturation and triglyceride synthesis | Enhance the synthesis of unsaturated fatty acids and their incorporation into lipids | Yarrowia lipolytica mdpi.com |

| Deletion of competing metabolic pathways | β-oxidation pathway | Prevent degradation of the produced fatty acids | Yarrowia lipolytica nih.gov |

Optimizing fermentation conditions is critical for maximizing the yield of this compound from genetically engineered microorganisms. Key parameters that are manipulated include the composition of the culture medium, pH, temperature, aeration, and feeding strategy.

For the production of odd-chain fatty acids, the fermentation medium is often supplemented with precursors that can be converted to propionyl-CoA, such as propionate (B1217596) or threonine. mdpi.com The carbon-to-nitrogen ratio in the medium is also a crucial factor that influences lipid accumulation in oleaginous yeasts.

| Fermentation Parameter | Optimal Range/Condition | Rationale |

| Carbon Source | Glucose, glycerol | Provide energy and building blocks for cell growth and fatty acid synthesis. |

| Nitrogen Source | Yeast extract, peptone | Provide essential nutrients for cell growth; nitrogen limitation can induce lipid accumulation. |

| Precursor Supplementation | Sodium propionate, sodium acetate | Provide the initial building blocks for odd-chain and even-chain fatty acid synthesis, respectively. mdpi.com |

| pH | 5.0 - 7.0 | Maintain optimal enzyme activity and cell viability. |

| Temperature | 25 - 30 °C | Ensure optimal growth and metabolic activity of the microbial host. |

| Aeration/Dissolved Oxygen | Maintained at >20% | Provide sufficient oxygen for aerobic respiration and metabolism. |

| Feeding Strategy | Fed-batch | Control nutrient levels to maintain high productivity over an extended period. |

Bioreactor design for fatty acid production typically involves stirred-tank reactors that allow for precise control of all fermentation parameters. The design must also consider challenges such as foaming, which can be an issue in high-density microbial cultures.

Natural Extraction and Purification Techniques for Research Material

This compound has been reported to occur in certain plant species, including dandelion (Taraxacum officinale) and buckwheat (Fagopyrum esculentum). mdpi.comvdu.lt The extraction and purification of this compound from these natural sources provide a means to obtain research material.

The general process for isolating unsaturated fatty acids from plant material involves several steps:

Extraction: The initial step involves the extraction of lipids from the plant material using organic solvents. A common method is the Folch or Bligh-Dyer method, which uses a mixture of chloroform (B151607) and methanol (B129727) to efficiently extract a broad range of lipids. nih.gov

Saponification: The extracted lipids, which are typically in the form of triglycerides, are then saponified (hydrolyzed) using a base, such as potassium hydroxide, to release the free fatty acids. google.com

Purification: The mixture of free fatty acids is then subjected to one or more purification steps to isolate the desired unsaturated fatty acids from saturated fatty acids and other impurities. Common techniques include:

Urea (B33335) Complexation: This method relies on the ability of urea to form crystalline inclusion complexes with saturated fatty acids, leaving the unsaturated fatty acids in the liquid phase. google.comgoogle.com

Low-Temperature Crystallization: At low temperatures, saturated fatty acids have lower solubility in organic solvents like acetone (B3395972) or methanol and will crystallize out of solution, allowing for their separation from the more soluble unsaturated fatty acids. google.comukm.my

Chromatography: Techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be used for further purification to obtain highly pure this compound.

| Purification Technique | Principle | Advantage |

| Urea Complexation | Selective formation of crystalline complexes with saturated fatty acids. google.comgoogle.com | Effective for bulk separation of saturated and unsaturated fatty acids. |

| Low-Temperature Crystallization | Differential solubility of saturated and unsaturated fatty acids at low temperatures. google.comukm.my | Relatively simple and cost-effective method for enrichment of unsaturated fatty acids. |

| Chromatography (e.g., HPLC) | Differential partitioning of fatty acids between a stationary and a mobile phase. | Provides high-purity separation of individual fatty acids. |

Advanced Analytical Methodologies for the Characterization of 8,11 Heptadecadienoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis. For unsaturated fatty acids like 8,11-Heptadecadienoic acid, analysis typically requires a derivatization step to increase volatility and improve chromatographic behavior. mdpi.comnih.gov

Derivatization Strategies for Enhanced Analysis (e.g., Picolinyl Esters, Dimethyloxazoline Derivatives)

Standard derivatization to fatty acid methyl esters (FAMEs) is often insufficient for determining the exact position of double bonds, as the resulting mass spectra from electron ionization (EI) are very similar for positional isomers. researchgate.net To overcome this, specialized derivatization strategies are employed to create derivatives that yield diagnostic fragment ions upon mass spectrometric analysis.

Picolinyl Esters: These derivatives are valuable for locating double bonds in fatty acid chains. nih.gov The picolinyl group, a pyridyl carbinol derivative, directs fragmentation, allowing for the determination of double bond positions. biorxiv.orgbiorxiv.org The electron impact spectra of picolinyl esters provide clear, interpretable fragmentation patterns that can elucidate the structure of isomers. nih.gov

Dimethyloxazoline (DMOX) Derivatives: The conversion of fatty acids to their DMOX derivatives is a widely used method for structural analysis by GC-MS. nih.govresearchgate.net The oxazoline (B21484) ring at the carboxyl end of the fatty acid helps to stabilize the molecular ion. During mass spectrometric fragmentation, the double bond positions are revealed by characteristic gaps of 12 atomic mass units (amu) in the series of fragment ions. researchgate.net This method is particularly suitable for analyzing polyunsaturated fatty acids. nih.gov

| Derivatization Agent | Derivative Type | Key Advantage for Structure Elucidation |

| 2-amino-2-methyl-1-propanol | 4,4-Dimethyloxazoline (DMOX) | Produces characteristic fragment ions that allow for the precise localization of double bonds. nih.govresearchgate.net |

| 3-Pyridylcarbinol | Picolinyl Ester | The pyridine (B92270) ring directs fragmentation, yielding spectra that are diagnostic for double bond position. researchgate.netnih.gov |

Advanced Chromatographic Separation Techniques for Isomer Differentiation

While derivatization is key for mass spectrometric identification, the initial separation of isomers by gas chromatography is equally important. The separation of fatty acid isomers, which often have very similar physical and chemical properties, requires high-resolution chromatographic techniques. nih.gov

High-efficiency capillary columns with specialized stationary phases are used to achieve separation. For instance, columns with cyanopropyl polysiloxane stationary phases are commonly used for separating FAMEs based on their degree of unsaturation and the geometry of their double bonds. The choice of a highly polar stationary phase can enhance the resolution between cis and trans isomers, as well as positional isomers. Furthermore, increasing the column length and optimizing the temperature program can significantly improve the separation of complex fatty acid mixtures.

Mass Spectrometric Fragmentation Pattern Analysis for Double Bond Position Elucidation

The analysis of fragmentation patterns is the final step in identifying the structure of this compound. When using derivatives like picolinyl esters or DMOX, electron ionization mass spectrometry generates a series of fragment ions. cas.cn The location of the double bonds interrupts the regular pattern of fragmentation along the alkyl chain.

For a DMOX derivative of a fatty acid, the mass spectrum will show a series of prominent ions separated by 14 amu, corresponding to the cleavage of successive methylene (B1212753) groups. However, at the location of a double bond, this pattern is interrupted. For this compound, characteristic fragmentation would be expected to pinpoint the double bonds at the Δ8 and Δ11 positions. The interpretation of these specific fragmentation patterns, often compared against spectral libraries or known standards, allows for unambiguous structure confirmation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS, particularly for analyzing a broader range of lipids without the need for derivatization to increase volatility. nih.gov

Ozone-Enabled Fatty Acid Discovery (OzFAD) for Double Bond Localization

Ozone-Enabled Fatty Acid Discovery (OzFAD) is an innovative LC-MS based workflow for the de novo identification of fatty acid double bond isomers in complex biological samples. nih.govnih.gov This technique couples liquid chromatography with mass spectrometry that incorporates gas-phase ozonolysis of the double bonds. nih.gov

In this method, lipid ions are introduced into the mass spectrometer where they react with ozone. The ozone cleaves the carbon-carbon double bonds, producing two smaller molecules (aldehydes and aldehyde-carboxylates). The masses of these resulting fragment ions directly correspond to the position of the double bonds in the original fatty acid chain. nih.govresearchgate.net This allows for unambiguous assignment of double bond positions even in cases of incomplete chromatographic separation. biorxiv.org OzFAD provides a robust platform for discovering and identifying non-canonical fatty acids without relying on pre-existing spectral libraries. biorxiv.orgbiorxiv.org

| Technique | Principle | Output | Advantage for this compound |

| OzFAD | LC-MS with online ozonolysis | Diagnostic fragment ions corresponding to cleavage at the double bonds. | Unambiguously determines the Δ8 and Δ11 double bond positions without derivatization or reliance on chromatographic separation of isomers. nih.govnih.gov |

High-Throughput Targeted Lipidomics for Quantitative Analysis

For quantifying this compound within a broader lipid profile, high-throughput targeted lipidomics methods using LC-MS/MS are employed. sciex.com These methods utilize techniques like Multiple Reaction Monitoring (MRM) on triple quadrupole mass spectrometers to achieve high sensitivity and specificity. sciex.com

In a targeted lipidomics workflow, a predefined list of lipid molecular species is monitored. sciex.com For each lipid, including this compound (likely as part of a complex lipid like a phospholipid or triglyceride), a specific precursor ion is selected and fragmented. A specific product ion is then monitored. This highly specific transition allows for accurate quantification even in complex biological matrices. mpi-cbg.de The development of optimized chromatography that separates lipid classes helps to minimize isobaric interference, further enhancing the accuracy of quantification. sciex.com Such high-throughput methods are essential for large-scale studies investigating changes in lipid metabolism. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

¹H NMR Spectroscopy:

Proton (¹H) NMR spectroscopy of this compound would reveal distinct signals corresponding to different types of protons in the molecule. The olefinic protons (–CH=CH–) are the most characteristic and are expected to resonate in the downfield region of the spectrum, typically between 5.2 and 5.5 ppm. The chemical shifts and coupling constants of these protons are diagnostic for the cis or trans geometry of the double bonds.

The bis-allylic protons, located between the two double bonds (at C-10 in this case), are particularly deshielded and would appear as a characteristic multiplet around 2.7-2.8 ppm. Other key signals include the allylic protons adjacent to the double bonds (at C-7 and C-13), the α-methylene protons next to the carboxyl group, the long chain of methylene protons, and the terminal methyl group protons, which would appear in distinct regions of the spectrum.

¹³C NMR Spectroscopy:

Carbon-13 (¹³C) NMR spectroscopy provides complementary information by detailing the carbon skeleton of the molecule. The carboxyl carbon is the most deshielded, appearing far downfield. The olefinic carbons of the double bonds would resonate in the region of 120-135 ppm. The specific chemical shifts of these carbons can also help in determining the stereochemistry of the double bonds. The various methylene carbons along the aliphatic chain and the terminal methyl carbon would each give rise to distinct signals in the upfield region of the spectrum.

Interactive Data Table: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Carbon Position | Expected Chemical Shift (ppm) | Multiplicity |

| Carboxyl | 1 | ~11-12 | Singlet |

| α-Methylene | 2 | ~2.3 | Triplet |

| β-Methylene | 3 | ~1.6 | Multiplet |

| Methylene Chain | 4-6, 13-15 | ~1.2-1.4 | Multiplet |

| Allylic | 7, 13 | ~2.0 | Multiplet |

| Olefinic | 8, 9, 11, 12 | ~5.3-5.4 | Multiplet |

| Bis-allylic | 10 | ~2.8 | Multiplet |

| Terminal Methyl | 17 | ~0.9 | Triplet |

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Carbon Position | Expected Chemical Shift (ppm) |

| Carboxyl | 1 | ~180 |

| Olefinic | 8, 9, 11, 12 | ~127-132 |

| α-Methylene | 2 | ~34 |

| β-Methylene | 3 | ~25 |

| Methylene Chain | 4-6, 14, 15 | ~29-32 |

| Allylic | 7, 13 | ~27 |

| Bis-allylic | 10 | ~26 |

| Methylene | 16 | ~22 |

| Terminal Methyl | 17 | ~14 |

Standardization and Reference Material Development for Analytical Research

The accuracy and reliability of analytical measurements are paramount in scientific research. For a compound like this compound, the development of a certified reference material (CRM) is crucial for ensuring the quality and comparability of data across different laboratories and analytical platforms. A CRM is a highly characterized and homogeneous material with a certified value for one or more of its properties, accompanied by an uncertainty value.

The development of a CRM for this compound would follow rigorous international guidelines, such as those outlined by the International Organization for Standardization (ISO), including ISO 17034, which specifies the general requirements for the competence of reference material producers. The process involves several key stages:

Preparation and Purification: The initial step is the synthesis or isolation of high-purity this compound. This is followed by extensive purification to remove any impurities that could interfere with analytical measurements.

Characterization and Purity Assessment: The purified material undergoes comprehensive characterization to confirm its identity and determine its purity. A combination of analytical techniques is employed for this purpose, including NMR spectroscopy, mass spectrometry (MS), and chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Quantitative NMR (qNMR) is a particularly powerful tool for purity assessment as it is a primary ratio method that does not require a specific standard of the same compound for calibration.

Homogeneity and Stability Studies: To ensure that the entire batch of the reference material is uniform, homogeneity studies are conducted. Stability studies are also performed under various storage conditions to determine the shelf-life of the CRM and ensure that its certified properties remain stable over time.

Value Assignment and Uncertainty Budget: The certified value of the property (e.g., purity) is determined through a metrologically valid procedure, often involving multiple independent analytical methods. An uncertainty budget is then calculated, taking into account all potential sources of error in the characterization, homogeneity, and stability assessments.

The availability of a CRM for this compound would be invaluable for a variety of applications, including:

Method Validation: To validate new analytical methods for the quantification of this fatty acid in various matrices.

Quality Control: As a quality control material in routine analyses to ensure the accuracy and precision of measurements.

Instrument Calibration: For the calibration of analytical instruments.

Inter-laboratory Studies: To assess the proficiency of different laboratories in measuring the compound.

Interactive Data Table: Key Stages in the Development of a Certified Reference Material

| Stage | Objective | Key Activities | Relevant ISO Guidelines |

| 1. Material Processing | To obtain a highly pure and stable form of the compound. | Synthesis/Isolation, Purification, Bottling and Labeling. | ISO 17034 |

| 2. Characterization | To confirm the identity and determine the properties of the material. | Structural Elucidation (NMR, MS), Purity Assessment (qNMR, Chromatography). | ISO Guide 35 |

| 3. Homogeneity Assessment | To ensure uniformity throughout the batch of the reference material. | Statistical analysis of measurements on multiple units from the batch. | ISO Guide 35 |

| 4. Stability Assessment | To determine the shelf-life and appropriate storage conditions. | Analysis of the material at different time points and under various conditions. | ISO Guide 35 |

| 5. Value Assignment | To assign a certified value and its uncertainty to the property of interest. | Combination of results from multiple analytical methods, calculation of uncertainty budget. | ISO Guide 31, ISO Guide 35 |

Future Directions and Emerging Research Avenues in 8,11 Heptadecadienoic Acid Studies

Elucidation of Novel Biosynthetic Pathways and Regulatory Networks

The biosynthesis of odd-chain fatty acids, such as 8,11-heptadecadienoic acid, is fundamentally different from that of their even-chained counterparts. While the majority of fatty acid synthesis initiates with the two-carbon unit acetyl-CoA, the production of odd-chain fatty acids utilizes the three-carbon primer propionyl-CoA. This distinction opens up unique avenues for metabolic engineering and understanding of fatty acid diversity.

Current research suggests that the production of odd-chain fatty acids can be induced in certain microorganisms by providing propionate (B1217596) in the growth medium. For instance, the oleaginous yeast Yarrowia lipolytica has been a subject of study for producing odd-chain fatty acids through supplementation. However, the de novo synthesis of the propionyl-CoA precursor remains a significant area of investigation. Potential pathways for endogenous propionyl-CoA production include the citramalate/2-ketobutyrate pathway, the aspartate/2-ketobutyrate pathway, and the methylmalonyl-CoA pathway. The elucidation of which of these, or other yet undiscovered pathways, are active in organisms that naturally produce this compound is a key future research direction.

Furthermore, the regulatory networks governing the expression of genes involved in odd-chain fatty acid biosynthesis are largely unknown. In fungi, fatty acid synthesis is known to be regulated by nutrient availability, particularly the carbon-to-nitrogen ratio. However, the specific transcription factors and signaling pathways that respond to the presence of propionyl-CoA or its precursors and subsequently activate the transcription of genes for odd-chain fatty acid synthesis are yet to be identified. Future research will likely focus on transcriptomic and proteomic analyses of organisms under conditions that promote the synthesis of this compound to uncover these regulatory networks.

Table 1: Potential Precursor Pathways for Propionyl-CoA Biosynthesis

| Pathway | Key Intermediates | Potential Organism Types |

| Citramalate/2-ketobutyrate | Citramalate, 2-ketobutyrate | Bacteria, Fungi |

| Aspartate/2-ketobutyrate | Aspartate, Threonine, 2-ketobutyrate | Bacteria, Plants |

| Methylmalonyl-CoA | Succinyl-CoA, Methylmalonyl-CoA | Bacteria, Animals |

Comprehensive Lipidomics Profiling in Underexplored Biological Systems

The identification of this compound has been reported in the seed oil of Thespesia populnea, a tree found in tropical regions. researchgate.net This discovery in a terrestrial plant suggests that the occurrence of this fatty acid may be more widespread than currently appreciated. Comprehensive lipidomics profiling of Thespesia populnea and other related species in the Malvaceae family could reveal the full context of its lipid metabolism. Such studies would not only quantify the abundance of this compound but also identify the classes of lipids into which it is incorporated, such as triacylglycerols, phospholipids (B1166683), and galactolipids.

Underexplored biological systems, including marine microorganisms, insects, and extremophiles, represent a vast and largely untapped resource for discovering novel lipids. The application of advanced mass spectrometry-based lipidomics techniques to these organisms could uncover new sources of this compound and its isomers. This would provide valuable insights into the evolutionary distribution of the biosynthetic pathways for this and other odd-chain polyunsaturated fatty acids.

Table 2: Reported Occurrence of this compound

| Biological Source | Organism | Tissue/Part | Reference |

| Plant | Thespesia populnea | Seed Oil | researchgate.net |

Investigation of Specific Enzymatic Regulation Mechanisms in Various Organisms

The conversion of a saturated odd-chain fatty acid precursor to this compound requires the action of specific desaturase and elongase enzymes. The desaturases are responsible for introducing double bonds at specific positions in the fatty acid chain, while elongases extend the carbon chain. In fungi and other eukaryotes, fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL) are the key enzymes in these processes. nih.gov

Future research should focus on identifying and characterizing the specific FADS and ELOVL enzymes responsible for the synthesis of this compound in organisms known to produce it. This would involve gene cloning and heterologous expression studies to confirm enzyme function and substrate specificity. Understanding the regulation of these enzymes at the transcriptional and post-translational levels will be crucial. For example, investigating how environmental factors or developmental cues influence the expression and activity of these enzymes could provide a deeper understanding of their physiological roles.

Development of Advanced Synthetic Strategies for Stereoisomer Control

The two double bonds in this compound can exist in either cis (Z) or trans (E) configurations, leading to the possibility of four different stereoisomers. The naturally occurring isomer is typically the (8Z,11Z)-stereoisomer. The development of synthetic strategies that allow for precise control over the stereochemistry of the double bonds is a significant challenge and an important area for future research.

Current synthetic methods for polyunsaturated fatty acids often rely on multi-step processes that may lack high stereoselectivity, leading to mixtures of isomers that are difficult to separate. Future efforts could focus on the development of novel catalytic methods, such as stereoselective cross-coupling reactions or enzymatic synthesis, to produce pure stereoisomers of this compound. Access to all possible stereoisomers is crucial for investigating their individual biological activities and for use as analytical standards.

Exploration of Broader Biological Roles beyond Current Knowledge

Given its structural similarity to linoleic acid, an essential omega-6 fatty acid, this compound (sometimes referred to as nor-linoleic acid) may possess interesting and potentially unique biological activities. Linoleic acid and its derivatives are known to play roles in inflammation, cardiovascular health, and cell signaling. wikipedia.orgnih.gov It is plausible that this compound could interact with similar enzymatic and signaling pathways.

Future research should explore the potential anti-inflammatory, anti-proliferative, and cardio-protective effects of this compound. Investigating its metabolism and conversion to other bioactive molecules, such as hydroxylated or epoxidized derivatives, could reveal novel signaling pathways. Furthermore, its role as a component of cell membranes could influence membrane fluidity and the function of membrane-bound proteins. The availability of pure stereoisomers will be essential for these studies to determine if different isomers have distinct biological effects. The exploration of these broader biological roles will be a key step in understanding the potential significance of this rare fatty acid.

Q & A

Basic Research Questions

Q. What chromatographic methods are optimal for isolating 8,11-Heptadecadienoic acid from complex biological matrices?

- Gas chromatography (GC) with flame ionization detection is widely used, particularly for separating unsaturated fatty acids. Protocols often involve optimizing column temperature gradients (e.g., 150–280°C) and carrier gas flow rates (e.g., helium at 1.5 mL/min) to resolve structurally similar compounds. Factorial experimental designs, such as those applied in sardine oil purification studies, can systematically evaluate variables like stationary phase polarity and injection volume .

- High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and UV detection at 205 nm is another approach, especially for thermally labile samples.

Q. How is the structural configuration of this compound validated using spectroscopic techniques?

- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies double-bond positions via coupling patterns and chemical shifts. For example, allylic protons near the 8,11-diene system resonate at δ 2.0–2.8 ppm .

- Mass spectrometry (MS) with electron ionization fragments the molecule, producing diagnostic ions (e.g., m/z 294 [M]⁺ for C17H30O2). Detailed spectral interpretation requires comparison with reference libraries and synthetic standards .

Q. What in vitro assays assess the stability of this compound under physiological conditions?

- Accelerated stability testing involves incubating the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Degradation is quantified via GC or HPLC, with peroxidation monitored using thiobarbituric acid reactive substances (TBARS) assays .

- Oxygen sensitivity is evaluated by exposing samples to controlled atmospheres (e.g., nitrogen vs. ambient air) and measuring oxidation products like hydroperoxides .

Advanced Research Questions

Q. How does the 8,11-diene configuration influence interactions with lipid-metabolizing enzymes (e.g., desaturases, elongases)?

- Competitive inhibition assays compare substrate specificity using recombinant enzymes. For instance, Δ6-desaturase activity is measured by incubating this compound with γ-linolenic acid and quantifying product ratios via GC .

- Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities based on double-bond geometry. The diene’s spatial arrangement may hinder access to catalytic sites, altering reaction kinetics .

Q. How can contradictions between epidemiological data and mechanistic studies on this compound’s anti-inflammatory effects be resolved?

- Stratified analysis in cohort studies isolates confounding variables (e.g., dietary n-3 PUFA intake). Biomarker validation (e.g., plasma phospholipid profiling) complements self-reported dietary data to reduce measurement error .

- Mechanistic studies should employ physiologically relevant concentrations (e.g., 10–100 μM in cell culture) rather than supra-nutritional doses. Dose-response curves and time-course experiments clarify threshold effects .

Q. What statistical models are appropriate for analyzing dose-response relationships in longitudinal studies?

- Mixed-effects models account for intra-individual variability in repeated measures. For example, random intercepts adjust for baseline differences in tissue incorporation rates of this compound .

- Cox proportional hazards regression evaluates associations between tertiles of fatty acid intake and disease endpoints, adjusting for covariates like age and BMI. Sensitivity analyses test robustness to missing data assumptions .

Methodological Considerations

- Experimental Reproducibility : Detailed protocols must specify equipment models (e.g., Agilent 7890B GC), column specifications (e.g., DB-23, 30 m × 0.25 mm), and calibration standards (e.g., Nu-Chek Prep mix) .

- Data Interpretation : Report unresolved questions explicitly, such as whether in vitro oxidation rates correlate with in vivo bioavailability. Use triacylglycerol/free fatty acid ratios to contextualize metabolic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.